
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride
Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA), a family of zinc-containing enzymes . These enzymes catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
The compound is an effective inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway. Carbonic anhydrases are involved in a variety of biological processes, including respiration and transport of CO2 and bicarbonate between various parts of the body, electrolyte secretion in various tissues, and biosynthetic reactions, such as the synthesis of fatty acids .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase, which can have various downstream effects depending on the specific isoform of the enzyme that is inhibited . For example, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation .
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 466.65 g/mol. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperazine derivatives showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The compounds demonstrated protection against seizures at doses of 100 mg/kg and 300 mg/kg, suggesting a potential therapeutic role in epilepsy management .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
Compound ID | Dose (mg/kg) | MES Protection | Time (h) |
---|---|---|---|
19 | 300 | Yes | 0.5 |
14 | 100 | Yes | 4 |
24 | 100 | Yes | 0.5 |
The anticonvulsant effects are believed to be mediated through modulation of neuronal voltage-sensitive sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The structure-activity relationship (SAR) studies highlighted that modifications in the piperazine moiety significantly influenced the anticonvulsant efficacy, indicating the importance of specific structural features for biological activity .
Neuroprotective Effects
In addition to anticonvulsant properties, there is emerging evidence suggesting neuroprotective effects associated with compounds containing the benzylpiperazine structure. These compounds have been shown to enhance cognitive functions and provide neuroprotection against oxidative stress .
Table 2: Neuroprotective Studies on Benzylpiperazine Derivatives
Study Reference | Model Used | Outcome |
---|---|---|
In vitro neuronal cultures | Reduced oxidative stress markers | |
Animal model (rats) | Improved memory retention |
Clinical Implications
A case study involving patients with treatment-resistant epilepsy highlighted the potential use of benzylpiperazine derivatives in combination therapies. Patients reported reduced seizure frequency when administered these compounds alongside traditional antiepileptic drugs (AEDs), suggesting a synergistic effect .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound, especially in clinical settings. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for establishing its efficacy as a viable treatment option.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(3-methylphenoxy)acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-19-6-5-9-21(16-19)29-18-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)17-20-7-3-2-4-8-20;/h2-9,16H,10-15,17-18H2,1H3,(H,23,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKNYZCTVKTABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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